An In-depth Technical Guide to 2-Pyridin-2-ylsulfanylpyrimidine
An In-depth Technical Guide to 2-Pyridin-2-ylsulfanylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 2-Pyridin-2-ylsulfanylpyrimidine. Due to the limited availability of published data on this specific molecule, this guide also incorporates information from closely related analogues to infer its potential characteristics and biological significance. This document is intended to serve as a foundational resource for researchers and professionals in drug development and medicinal chemistry.
Introduction
2-Pyridin-2-ylsulfanylpyrimidine is a heterocyclic compound featuring a pyrimidine ring linked to a pyridine ring through a sulfur bridge. Both pyrimidine and pyridine moieties are prevalent scaffolds in numerous biologically active compounds, including approved pharmaceuticals. The combination of these two rings via a thioether linkage presents an interesting structural motif for investigation in drug discovery. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Similarly, pyridine-containing compounds are integral to many drugs and natural products. The sulfur linkage can influence the molecule's conformation, electronic properties, and metabolic stability, potentially leading to unique biological activities.
Chemical Structure and Properties
The core structure of 2-Pyridin-2-ylsulfanylpyrimidine consists of a pyridine ring attached at the 2-position to the sulfur atom, which is in turn bonded to the 2-position of a pyrimidine ring.
Table 1: Chemical Identifiers and Properties of 2-Pyridin-2-ylsulfanylpyrimidine
| Identifier | Value | Source |
| IUPAC Name | 2-(pyridin-2-yl)sulfanylpyrimidine | - |
| CAS Number | 79318-18-6 | [1] |
| Molecular Formula | C₉H₇N₃S | [1] |
| Molecular Weight | 189.24 g/mol | [1] |
| Canonical SMILES | C1=CC=NC(=C1)SC2=NC=CC=N2 | - |
Table 2: Physicochemical Properties of Analogous Compounds
| Compound | Property | Value | Source |
| 2-Mercaptopyridine | Melting Point | 128 to 130 °C | [2] |
| 2-Chloropyridine | Boiling Point | 169-170 °C | [3] |
Synthesis
While specific experimental protocols for the synthesis of 2-Pyridin-2-ylsulfanylpyrimidine are not detailed in the available literature, a plausible and commonly employed method for the formation of aryl thioethers is the nucleophilic aromatic substitution reaction. This would involve the reaction of a halopyridine with a mercaptopyrimidine.
Proposed Synthetic Workflow
A likely synthetic route involves the S-alkylation of 2-mercaptopyrimidine with 2-chloropyridine. This reaction is typically carried out in the presence of a base to deprotonate the thiol group of 2-mercaptopyrimidine, forming a more nucleophilic thiolate anion.
Caption: Proposed synthesis of 2-Pyridin-2-ylsulfanylpyrimidine.
Experimental Protocol Considerations
A general protocol for this type of synthesis would involve the following steps:
-
Deprotonation: 2-Mercaptopyrimidine would be dissolved in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), would be added to generate the thiolate anion.
-
Nucleophilic Substitution: 2-Chloropyridine would then be added to the reaction mixture. The mixture would be stirred, likely at an elevated temperature, to facilitate the nucleophilic aromatic substitution of the chlorine atom by the thiolate.
-
Work-up and Purification: Upon completion of the reaction, the mixture would be worked up by quenching with water and extracting the product with an organic solvent. The crude product would then be purified using techniques such as column chromatography or recrystallization.
Spectroscopic Data
Specific spectroscopic data for 2-Pyridin-2-ylsulfanylpyrimidine is not available in the reviewed literature. However, based on the structure, the following characteristic signals would be expected:
Table 3: Predicted Spectroscopic Signatures for 2-Pyridin-2-ylsulfanylpyrimidine
| Technique | Expected Features |
| ¹H NMR | Aromatic protons of the pyridine and pyrimidine rings would appear in the downfield region (typically δ 7.0-9.0 ppm). The specific chemical shifts and coupling patterns would depend on the electronic environment of each proton. |
| ¹³C NMR | Aromatic carbon signals would be observed in the range of δ 110-160 ppm. The carbon atoms attached to nitrogen and sulfur would have distinct chemical shifts. |
| Mass Spec. | The molecular ion peak (M⁺) would be expected at m/z 189.0415 (for the exact mass of C₉H₇N₃S). Fragmentation patterns would likely involve the cleavage of the C-S bonds. |
Biological and Pharmacological Potential (Inferred from Analogues)
While no biological studies have been reported for 2-Pyridin-2-ylsulfanylpyrimidine specifically, the broader classes of pyrimidine and pyridine derivatives are known to possess a wide array of biological activities.
Table 4: Reported Biological Activities of Related Compound Classes
| Compound Class | Biological Activity | Reference |
| Pyrimidine Derivatives | Anticancer, Antimicrobial, Antiviral, Anti-inflammatory | [4] |
| 2-Thio-containing Pyrimidines | Antioxidant, Radioprotective, Analgesic, Anticonvulsant | [5] |
| Pyridine Derivatives | Used in fungicides, insecticides, and antihistamines | [3] |
| 2-(Pyridin-2-yl)pyrimidine Derivatives | Anti-fibrotic | [4][6] |
Given these activities, it is plausible that 2-Pyridin-2-ylsulfanylpyrimidine could be a candidate for screening in various biological assays, particularly in the areas of oncology and infectious diseases. The thioether linkage may confer metabolic properties and a three-dimensional structure that could lead to novel interactions with biological targets.
Conclusion
2-Pyridin-2-ylsulfanylpyrimidine is a structurally interesting heterocyclic compound with potential for applications in medicinal chemistry and drug discovery. Although there is a notable lack of specific experimental and biological data for this molecule, its synthesis is feasible through established chemical methods. Based on the known activities of its constituent pyrimidine and pyridine rings, and related thio-substituted heterocycles, further investigation into the synthesis and biological evaluation of 2-Pyridin-2-ylsulfanylpyrimidine and its derivatives is warranted. This guide serves as a starting point for researchers interested in exploring the potential of this and related chemical scaffolds.
References
- 1. aaa-chem.com [aaa-chem.com]
- 2. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 3. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
